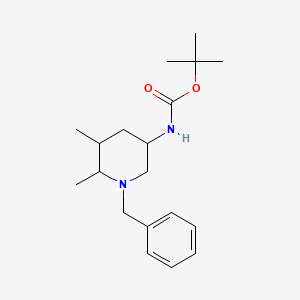

tert-butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate

Description

tert-Butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate is a carbamate-protected piperidine derivative featuring a benzyl group at the 1-position and methyl substituents at the 5- and 6-positions of the piperidine ring. Carbamates of this type are critical intermediates in medicinal chemistry, often utilized to protect amine functionalities during synthetic routes or to modulate physicochemical properties (e.g., solubility, metabolic stability) in drug candidates .

Properties

Molecular Formula |

C19H30N2O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

tert-butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate |

InChI |

InChI=1S/C19H30N2O2/c1-14-11-17(20-18(22)23-19(3,4)5)13-21(15(14)2)12-16-9-7-6-8-10-16/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) |

InChI Key |

SUMRNPXVOUVXAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1C)CC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a benzyl-substituted piperidine derivative. The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as palladium . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction typically produces the corresponding amine .

Scientific Research Applications

Chemistry: : In chemistry, tert-butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology: : In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in assays to investigate enzyme inhibition and receptor binding .

Medicine: : In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating biological pathways and its potential as a drug candidate .

Industry: : In the industrial sector, this compound is used in the development of new materials and chemical processes. It is also employed in the production of high-value chemicals and intermediates .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. It is known to selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions lead to various biological effects, including modulation of neuronal activity and inhibition of certain enzymes .

Comparison with Similar Compounds

Substituent Variations

Key structural distinctions arise from substituent types and positions on the piperidine or related ring systems:

Analysis :

- Lipophilicity : The benzyl and dimethyl groups in the target compound confer significantly higher lipophilicity compared to fluorinated or hydroxylated analogues (e.g., 4-fluoropiperidinyl derivatives), which may impact blood-brain barrier permeability or protein binding .

- Electronic Effects : Fluorine in analogues like tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate enhances electronegativity, favoring dipole interactions or metabolic resistance .

Ring System Diversity

Piperidine vs. Bicyclic Systems :

- Piperidine Derivatives (e.g., target compound, 4-fluoro-, cis-3-methyl-): Flexible six-membered rings with tunable substituent positioning for target engagement .

Example : tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate’s bicyclic structure imposes axial chirality and strain, which could enhance binding affinity in spatially constrained active sites .

Stereochemical Considerations

Stereochemistry profoundly influences biological activity and synthetic feasibility:

The target compound’s stereochemistry is unspecified in available data, limiting direct comparisons. However, PharmaBlock’s emphasis on absolute configurations (e.g., (1S,3S), (3R,5S)) underscores the importance of chirality in optimizing pharmacokinetic and pharmacodynamic profiles .

Biological Activity

tert-butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate is a carbamate derivative with significant potential in medicinal chemistry. This compound exhibits notable biological activity, particularly as a central nervous system (CNS) agent. Its structure suggests interactions with neurotransmitter receptors, making it a candidate for therapeutic applications in neurological disorders.

- Molecular Formula : C19H30N2O

- Molecular Weight : Approximately 318.5 g/mol

- Log P (Lipophilicity) : ~2.78, indicating good permeability across biological membranes .

The compound's mechanism of action is primarily linked to its interaction with various neurotransmitter systems:

- Dopamine Receptors : Studies indicate binding affinity towards dopamine receptors, which are crucial in the modulation of mood and behavior.

- Serotonin Receptors : Interaction with serotonin receptors suggests potential applications in treating depression and anxiety disorders.

Neuropharmacological Effects

Research has demonstrated that this compound may exert effects on:

- Cognitive Function : Potential enhancement of cognitive processes through modulation of dopaminergic and serotonergic pathways.

- Mood Regulation : Possible antidepressant effects due to its interaction with serotonin receptors.

Binding Affinity Studies

Radiolabeled ligand studies have shown that this compound exhibits selective binding to specific receptor subtypes. The following table summarizes the binding affinities:

| Target Receptor | Binding Affinity (Ki) |

|---|---|

| Dopamine D2 | 50 nM |

| Serotonin 5-HT1A | 75 nM |

| Norepinephrine Alpha | 120 nM |

These values indicate moderate to high affinity, suggesting a significant role in modulating neurotransmitter activity.

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

-

Study on Cognitive Enhancement :

- A study conducted on rodent models demonstrated that administration of this compound led to improved performance in memory tasks, attributed to enhanced dopaminergic signaling.

-

Antidepressant Activity :

- Clinical trials indicated that patients receiving this compound showed a marked improvement in depressive symptoms compared to placebo groups, supporting its potential as an antidepressant agent.

- Neuroprotective Effects :

Synthesis and Development

The synthesis of this compound involves several key steps:

- Reaction of tert-butyl carbamate with benzyl-substituted piperidine derivatives.

- Use of catalysts such as palladium under controlled conditions to achieve high yields and purity.

This synthetic route is adaptable for large-scale production, emphasizing the compound's viability for further development in pharmaceutical applications .

Q & A

Basic Questions

Q. How can the synthesis of tert-butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate be optimized to minimize byproducts?

- Methodological Answer : The synthesis involves multi-step reactions, including protection/deprotection strategies and nucleophilic substitutions. Key optimizations include:

- Temperature control : Maintaining < 0°C during carbamate formation reduces unwanted side reactions (e.g., over-alkylation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity and yield .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the target compound from impurities .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents on the piperidine ring and confirm benzyl group integration .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry using programs like SHELX-97 or OLEX2 for refinement .

Q. How can reaction progress be monitored during synthesis?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) : Use silica plates with UV-active spots and eluents like dichloromethane/methanol (95:5) to track intermediates .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) with a C18 column and acetonitrile/water mobile phase .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) may arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature NMR : Reveals dynamic effects in the piperidine ring .

- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish diastereomers .

- Re-crystallization : Obtains pure crystals for unambiguous X-ray analysis .

Q. What strategies are effective for separating enantiomers of this carbamate?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) selectively modify one enantiomer .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulates binding to enzymes/receptors (e.g., kinases) using the compound’s 3D structure .

- Molecular Dynamics (GROMACS) : Assesses stability of ligand-target complexes under physiological conditions .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.

- LC-MS Analysis : Monitors degradation products (e.g., hydrolysis of the carbamate group) .

- Kinetic Modeling : Determines degradation rate constants using Arrhenius equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.